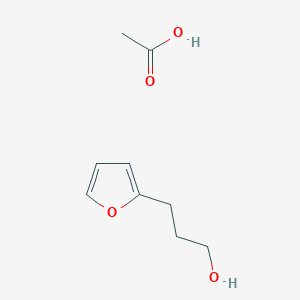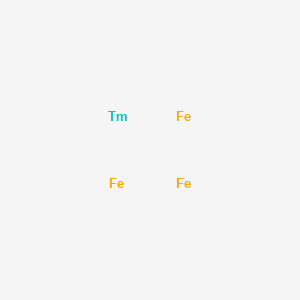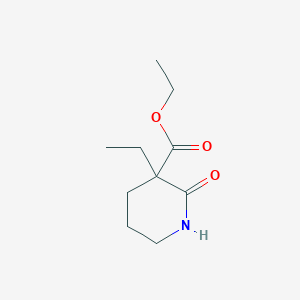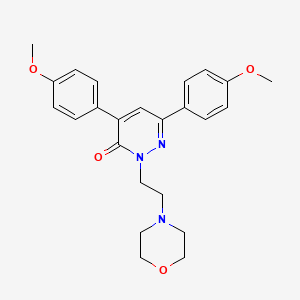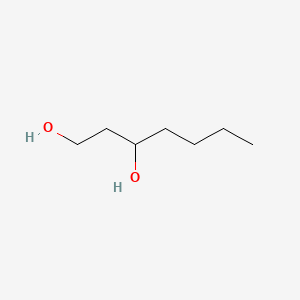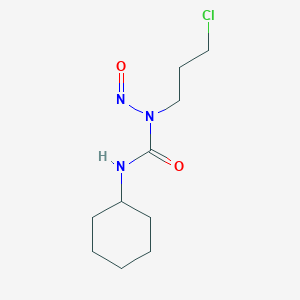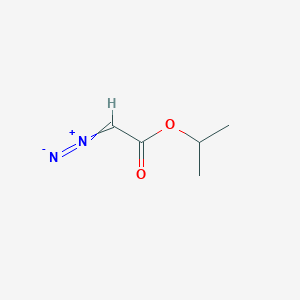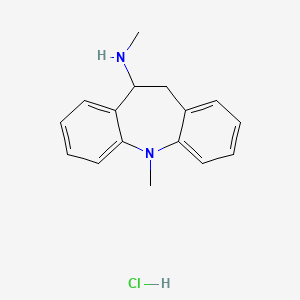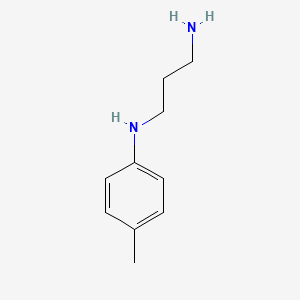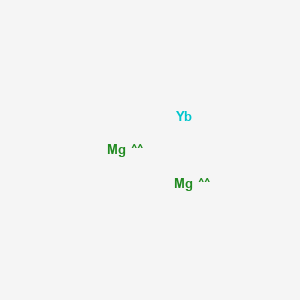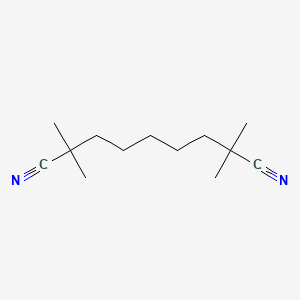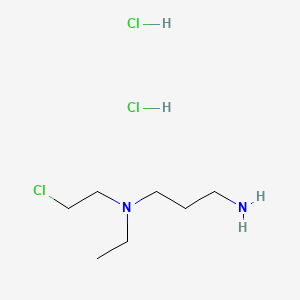
3-(Ethyl-2-chloroethyl)aminopropylamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Ethyl-2-chloroethyl)aminopropylamine dihydrochloride is a chemical compound with the molecular formula C7H18ClN2O4P·2HCl.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethyl-2-chloroethyl)aminopropylamine dihydrochloride typically involves the reaction of 3-(2-chloroethyl)aminopropylamine with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet the required specifications for pharmaceutical use .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Ethyl-2-chloroethyl)aminopropylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group.
Major Products Formed
The major products formed from these reactions include various substituted amines, oxides, and reduced amine derivatives .
Applications De Recherche Scientifique
3-(Ethyl-2-chloroethyl)aminopropylamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: The compound is used in studies involving the interaction of chemicals with biological systems.
Medicine: It serves as a reference standard in the development and testing of pharmaceutical drugs.
Mécanisme D'action
The mechanism of action of 3-(Ethyl-2-chloroethyl)aminopropylamine dihydrochloride involves its interaction with cellular components. The compound can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to the inhibition of cellular processes. This interaction can result in the disruption of cellular functions and ultimately cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclophosphamide: A widely used chemotherapeutic agent with similar structural features.
Ifosfamide: Another chemotherapeutic agent with a similar mechanism of action.
Trofosfamide: A related compound used in cancer treatment.
Uniqueness
3-(Ethyl-2-chloroethyl)aminopropylamine dihydrochloride is unique due to its specific chemical structure, which allows it to be used as a reference standard in various analytical and pharmaceutical applications. Its ability to form covalent bonds with nucleophilic sites makes it a valuable tool in research involving chemical interactions with biological systems .
Propriétés
Numéro CAS |
13441-97-9 |
|---|---|
Formule moléculaire |
C7H19Cl3N2 |
Poids moléculaire |
237.6 g/mol |
Nom IUPAC |
N'-(2-chloroethyl)-N'-ethylpropane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C7H17ClN2.2ClH/c1-2-10(7-4-8)6-3-5-9;;/h2-7,9H2,1H3;2*1H |
Clé InChI |
OLCHIFLPQMWFDW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCCN)CCCl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


